

physical and chemical properties of 2-(chloromethyl)-5-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(chloromethyl)-5-methyl-1H-benzimidazole

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An In-depth Technical Guide to 2-(chloromethyl)-5-methyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(chloromethyl)-5-methyl-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are a critical class of compounds in medicinal chemistry, known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **2-(chloromethyl)-5-methyl-1H-benzimidazole**, a key intermediate for the synthesis of various biologically active molecules.

Core Physical and Chemical Properties

Quantitative experimental data for the specific physical properties of **2-(chloromethyl)-5-methyl-1H-benzimidazole**, such as melting point, boiling point, and solubility, are not readily available in publicly accessible literature. However, based on its structure and data for analogous compounds, it is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents. The fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₉ ClN ₂	[1][2]
Molecular Weight	180.63 g/mol	[1][2]
CAS Number	80567-68-6	[2]

Spectroscopic Properties

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR) for **2-(chloromethyl)-5-methyl-1H-benzimidazole** are not available in the reviewed literature. For researchers synthesizing this compound, standard spectroscopic analyses would be required for full characterization.

Synthesis of 2-(chloromethyl)-5-methyl-1H-benzimidazole

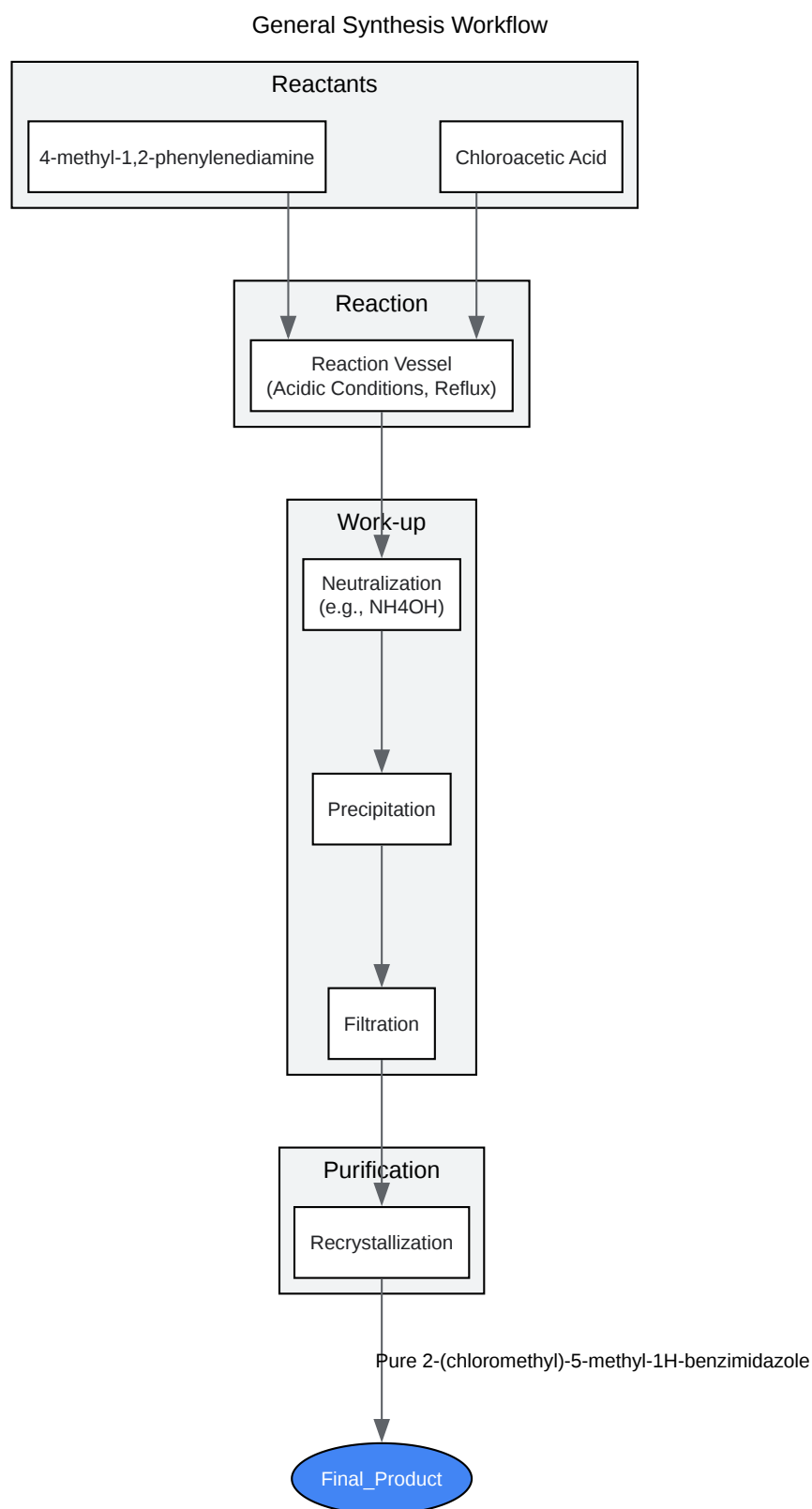
A general and widely applicable method for the synthesis of 5-substituted-2-(chloromethyl)-1H-benzimidazoles is the condensation reaction between the corresponding o-phenylenediamine derivative and chloroacetic acid. This reaction is typically carried out under acidic conditions with heating.

General Experimental Protocol

A mixture of 4-methyl-1,2-phenylenediamine and an equimolar amount of chloroacetic acid is refluxed in the presence of an acid, commonly 4N hydrochloric acid. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized with a base, such as ammonium hydroxide, to precipitate the product. The crude product can then be collected by filtration, washed, and purified by recrystallization.[3]

A specific synthesis of **2-(chloromethyl)-5-methyl-1H-benzimidazole** was reported by Wilson and Hunt in the Australian Journal of Chemistry in 1983, though the detailed experimental protocol from this source could not be accessed for this guide.[2][4]

The following diagram illustrates the general workflow for the synthesis of **2-(chloromethyl)-5-methyl-1H-benzimidazole**.



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Caption: General workflow for the synthesis of **2-(chloromethyl)-5-methyl-1H-benzimidazole**.

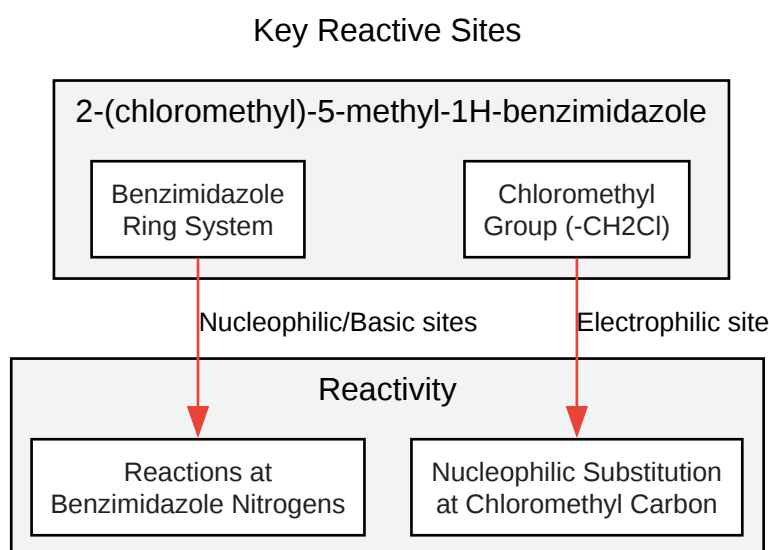
Chemical Reactivity and Stability

The reactivity of **2-(chloromethyl)-5-methyl-1H-benzimidazole** is primarily dictated by the benzimidazole ring system and the reactive chloromethyl group.

- **Benzimidazole Ring:** The benzimidazole core is a robust aromatic system. The nitrogen atoms can act as nucleophiles or be protonated. The ring is generally stable to a range of reaction conditions but can be susceptible to electrophilic substitution on the benzene ring.
- **Chloromethyl Group:** The C-Cl bond in the chloromethyl group is highly activated towards nucleophilic substitution. This makes **2-(chloromethyl)-5-methyl-1H-benzimidazole** a valuable electrophilic building block for introducing the 5-methyl-1H-benzimidazol-2-ylmethyl moiety into other molecules. Common nucleophiles that can displace the chloride ion include amines, thiols, and alkoxides.

The stability of the compound is generally good under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong bases and nucleophiles to prevent degradation.

The following diagram illustrates the key reactive sites of the molecule.



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- To cite this document: BenchChem. [physical and chemical properties of 2-(chloromethyl)-5-methyl-1H-benzimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347579#physical-and-chemical-properties-of-2-chloromethyl-5-methyl-1h-benzimidazole]

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